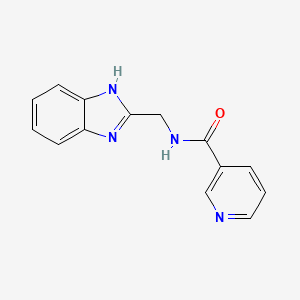
N-(1H-benzimidazol-2-ylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)nicotinamide, also known as BZM-NAM, is a small molecule compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)nicotinamide is not fully understood, but studies have suggested that it may act through various pathways. This compound has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which may contribute to its anti-cancer effects. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. This compound may also act on other molecular targets, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neuronal cells, this compound has been found to reduce oxidative stress and inflammation, as well as improve mitochondrial function and synaptic plasticity. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells.
Advantages and Limitations for Lab Experiments
N-(1H-benzimidazol-2-ylmethyl)nicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to exhibit promising therapeutic effects in various fields, making it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways. In addition, the effects of this compound may vary depending on the cell type and experimental conditions, which may limit its generalizability.
Future Directions
There are several future directions for research on N-(1H-benzimidazol-2-ylmethyl)nicotinamide. One direction is to further investigate its mechanism of action and molecular targets, which may provide insights into its therapeutic potential. Another direction is to explore its effects in different disease models and clinical settings, which may lead to the development of new treatments. In addition, studies can be conducted to optimize the synthesis method of this compound and improve its pharmacokinetic properties. Overall, the research on this compound has shown promising results and has the potential to contribute to the development of new therapies for various diseases.
Synthesis Methods
N-(1H-benzimidazol-2-ylmethyl)nicotinamide can be synthesized using different methods, including the reaction of nicotinamide with 2-aminobenzimidazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 2-aminobenzimidazole with methyl nicotinate followed by hydrolysis of the ester group to obtain this compound. The purity of the synthesized compound can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound exhibits anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(10-4-3-7-15-8-10)16-9-13-17-11-5-1-2-6-12(11)18-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMACBPQXDRAYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(4-methoxy-3-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6018549.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6018556.png)
![2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6018563.png)

![2,4-dibromo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B6018575.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-phenylethanamine](/img/structure/B6018582.png)
![2-amino-7-[(4,6-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6018588.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6018592.png)
![4-{6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6018601.png)
![N-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}tetrahydro-3-thiophenesulfonamide 1,1-dioxide](/img/structure/B6018602.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6018612.png)
![2-iodo-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B6018620.png)
![4-{[2-(4-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B6018627.png)
![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6018629.png)